molecular formula C11H11ClN2O2S2 B13086011 5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine

5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine

Cat. No.: B13086011
M. Wt: 302.8 g/mol
InChI Key: MFGIZMACDIJJTJ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.

    Substitution Reactions: The chloro and methylsulfonyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s structural features make it a candidate for drug discovery and development, particularly in the design of molecules with potential therapeutic effects.

    Industry: It can be utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole ring and the chloro and methylsulfonyl groups can influence its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazol-2-amine: Lacks the chloro and methylsulfonyl groups, resulting in different chemical properties and reactivity.

    5-(3-Chloro-4-methylphenyl)-4-methylthiazol-2-amine:

    5-(3-Chloro-4-(methylsulfonyl)phenyl)thiazol-2-amine: Similar structure but without the 4-methyl group on the thiazole ring, influencing its chemical behavior and interactions.

Uniqueness

The presence of both the chloro and methylsulfonyl groups in 5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets

Biological Activity

5-(3-Chloro-4-(methylsulfonyl)phenyl)-4-methylthiazol-2-amine, also known as CAS No. 847789-30-4, is a compound with notable potential in various biological applications, particularly in anticancer and antimicrobial activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

  • Molecular Formula : C11H11ClN2O2S
  • Molecular Weight : 302.791 g/mol
  • IUPAC Name : 5-(3-chloro-4-methylsulfonylphenyl)-4-methylthiazol-2-amine

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure contributes to its ability to inhibit tumor growth.

  • In Vitro Studies :
    • The cytotoxicity of thiazole derivatives, including the target compound, was evaluated using the MTT assay against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that modifications in the thiazole structure can enhance antitumor activity, particularly when combined with specific substituents on the phenyl ring .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
5-Fluorouracil (Control)MCF-710

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have indicated that derivatives of thiazole can effectively combat bacterial and fungal infections.

  • Antibacterial Studies :
    • A study assessed the antibacterial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that halogenated derivatives exhibited strong inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus20–28
Escherichia coli18–20

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chlorine Substitution : The presence of chlorine in the phenyl ring is critical for enhancing antiproliferative activity.
  • Thiazole Moiety : The thiazole ring contributes to the compound's ability to interact with biological targets, potentially through hydrophobic interactions and hydrogen bonding .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • In a controlled study, the compound was tested against several cancer cell lines, showing a dose-dependent response in inhibiting cell proliferation. Further modifications to the compound's structure improved its efficacy against resistant cancer strains .
  • Antimicrobial Efficacy :
    • A series of experiments demonstrated that derivatives of the compound significantly inhibited growth in pathogenic bacteria and fungi, suggesting potential for development as an antibiotic agent .

Properties

Molecular Formula

C11H11ClN2O2S2

Molecular Weight

302.8 g/mol

IUPAC Name

5-(3-chloro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11ClN2O2S2/c1-6-10(17-11(13)14-6)7-3-4-9(8(12)5-7)18(2,15)16/h3-5H,1-2H3,(H2,13,14)

InChI Key

MFGIZMACDIJJTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=C(C=C2)S(=O)(=O)C)Cl

Origin of Product

United States

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